molecular formula C15H11ClN2OS B12044911 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine

4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine

Katalognummer: B12044911
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: GQIAWKVNYAQJMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 g/mol . This compound is known for its diverse biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-chlorophenol with 4-bromophenylthiazol-2-amine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to enhance production rates .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups .

Wissenschaftliche Forschungsanwendungen

4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
  • 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
  • 4-(4-Phenoxyphenyl)thiazol-2-amine

Uniqueness

4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical properties and biological activities. This makes it distinct from its analogs, which may have different substituents such as fluorine or methoxy groups .

Eigenschaften

Molekularformel

C15H11ClN2OS

Molekulargewicht

302.8 g/mol

IUPAC-Name

4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11ClN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18)

InChI-Schlüssel

GQIAWKVNYAQJMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.